

Butyltrichlorosilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butyltrichlorosilane**

Cat. No.: **B1265895**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of **butyltrichlorosilane**, specifically its boiling point and density. It includes detailed experimental protocols for the determination of these properties, with special considerations for the compound's reactivity.

Physicochemical Properties of Butyltrichlorosilane

Butyltrichlorosilane ($C_4H_9Cl_3Si$) is a colorless liquid with a pungent odor.^[1] It is a key intermediate in the synthesis of various silicon-containing compounds.^[1] Understanding its physical properties, such as boiling point and density, is crucial for its handling, application, and the design of chemical processes.

Quantitative Data Summary

The boiling point and density of **butyltrichlorosilane** are summarized in the table below. These values are critical for purification processes like distillation and for calculating mass-to-volume relationships in experimental setups.

Property	Value	Temperature (°C)	Pressure	Reference
Boiling Point	149 °C	149	760 mmHg	[2] [3]
	148.5 °C	148.5	760 mmHg	
Density	1.16 g/mL	25	Not specified	[2]
	1.1606 g/cm³	20	Not specified	

Experimental Protocols

Given that **butyltrichlorosilane** reacts with water and moist air to produce heat and toxic, corrosive fumes of hydrogen chloride, all experimental procedures must be conducted in a dry, inert atmosphere (e.g., under nitrogen or argon).[\[3\]](#)

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a moisture-sensitive compound like **butyltrichlorosilane**, a modified distillation or micro-boiling point method is recommended.

Methodology: Simple Distillation under Inert Atmosphere

- Apparatus Setup: Assemble a standard simple distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Connect the apparatus to a source of inert gas (nitrogen or argon) through a gas inlet adapter on the distillation head. The outlet of the system should be connected to a bubbler to maintain a slight positive pressure of the inert gas and prevent the entry of atmospheric moisture.
- Sample Preparation: Transfer the **butyltrichlorosilane** sample into the round-bottom flask under the inert atmosphere. Add a few dry boiling chips or a magnetic stir bar to ensure smooth boiling.
- Distillation: Begin heating the distillation flask gently. As the liquid boils, the vapor will rise, and its temperature will be measured by the thermometer. The thermometer bulb should be

positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

- Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.
- Pressure Correction: If the atmospheric pressure during the experiment is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to obtain the normal boiling point.

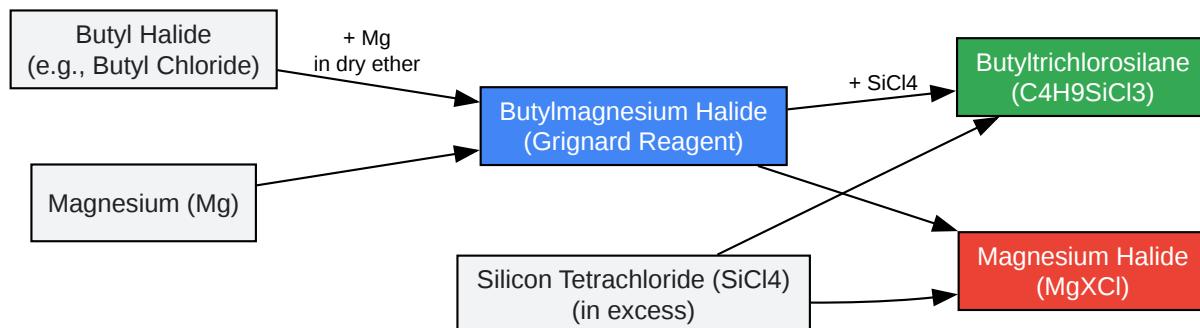
Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method is a precise way to determine the density of liquids.

Methodology: Pycnometer Method under Inert Atmosphere

- Apparatus Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precisely known volume). The drying can be done in an oven, followed by cooling in a desiccator.
- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.
- Filling the Pycnometer: In a glovebox or under a stream of inert gas, carefully fill the pycnometer with **butyltrichlorosilane**. Ensure there are no air bubbles. Place the stopper, and any excess liquid will be expelled through the capillary in the stopper.
- Mass of Filled Pycnometer: Carefully wipe the outside of the pycnometer and weigh it again to determine the mass of the liquid.
- Calculation: The density (ρ) is calculated using the following formula:

$$\rho = (m_2 - m_1) / V$$

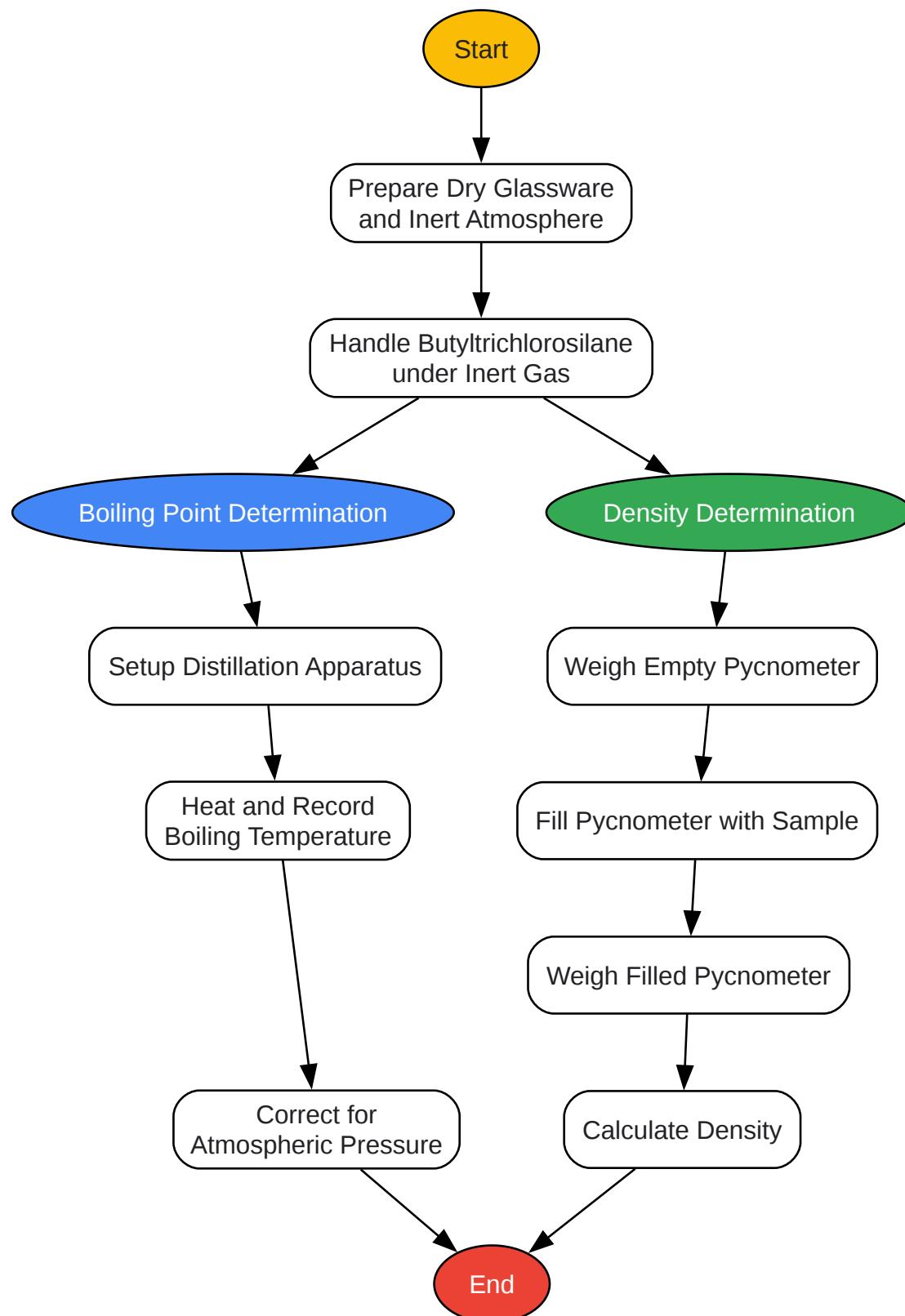

where:

- m_1 is the mass of the empty pycnometer.

- m_2 is the mass of the pycnometer filled with the liquid.
- V is the volume of the pycnometer.
- Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. For precise measurements, the pycnometer can be equilibrated in a water bath at a constant temperature before weighing.

Synthesis of Butyltrichlorosilane

Butyltrichlorosilane is commonly synthesized via a Grignard reaction. This involves the reaction of a butylmagnesium halide (a Grignard reagent) with an excess of silicon tetrachloride.



[Click to download full resolution via product page](#)

Caption: Synthesis of **Butyltrichlorosilane** via Grignard Reaction.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of **butyltrichlorosilane**, emphasizing the necessary safety and handling precautions.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining Physical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyltrichlorosilane | C₄H₉Cl₃Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]
- To cite this document: BenchChem. [Butyltrichlorosilane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265895#boiling-point-and-density-of-butyltrichlorosilane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

